molecular formula C12H23NO5 B13492974 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid

4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid

Cat. No.: B13492974
M. Wt: 261.31 g/mol
InChI Key: JLXJZMWDYNFNNJ-UHFFFAOYSA-N
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Description

4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid is a synthetic organic compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid typically involves the protection of an amine with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate linkage. The deprotection process involves the cleavage of the BOC group using strong acids or other deprotecting agents, resulting in the release of the free amine . This mechanism is crucial for the selective modification of molecules in organic synthesis.

Comparison with Similar Compounds

4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid can be compared with other similar compounds that feature different protecting groups. Some similar compounds include:

These compounds differ in their protecting groups and the specific functional groups present in the molecule. The choice of protecting group depends on the specific requirements of the synthesis process, such as the stability of the protecting group under various reaction conditions and the ease of deprotection.

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-5-9-17-8-4-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

JLXJZMWDYNFNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCC(=O)O

Origin of Product

United States

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